

Application Notes and Protocols: Machining of E235 Seamless Hollow Bars

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Compound of Interest

Compound Name: E235

Cat. No.: B1663354

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Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed guidelines and protocols for the machining of **E235** (equivalent to S235JR) seamless hollow bars. **E235** is a non-alloy structural steel known for its excellent weldability and machinability.[1][2] These hollow bars are frequently utilized in the manufacturing of structural components, machine parts, and other precision applications.[3] This document outlines recommended machining parameters for turning, drilling, and milling operations, as well as coolant selection and application protocols to ensure optimal results in a research and development setting.

Material Properties

E235 is a low-carbon steel with a minimum yield strength of 235 MPa.[1] Its low carbon content contributes to its good formability and weldability. The material is typically supplied in a hot-rolled or normalized condition. For the purposes of these guidelines, we will consider the material in its as-rolled state with a Brinell hardness of approximately 130 HB.[4]

Table 1: Mechanical Properties of **E235**/S235JR Steel

Property	Value
Minimum Yield Strength	235 MPa
Tensile Strength	360-510 MPa
Elongation	~26%
Hardness	~130 HB

Machining Parameters

The following tables provide recommended starting parameters for turning, drilling, and milling of **E235** seamless hollow bars. These values should be considered as starting points and may require optimization based on the specific machine tool, cutting tool, and workpiece rigidity.

Turning

Table 2: Recommended Turning Parameters for **E235/S235JR**

Operation	Cutting Speed (m/min)	Feed Rate (mm/rev)	Depth of Cut (mm)	Cutting Tool
Roughing	80 - 120	0.2 - 0.4	2.0 - 5.0	Coated Carbide (ISO P20-P30)
Finishing	120 - 180	0.1 - 0.2	0.2 - 1.0	Coated Carbide (ISO P10-P20)
Optimized (Research Data)	118	0.2	0.22	Coated Carbide

An optimized set of parameters from a research study on S235JR resulted in a 50% improvement in surface roughness, achieving a value of 0.59 μm .^[5] A typical cutting speed for turning S235JR is also cited as 80 m/min.^[2]

Drilling

For drilling operations in **E235/S235JR**, high-speed steel (HSS) or solid carbide drills are recommended. A general rule of thumb for drilling mild steel is to use a cutting speed of approximately 80 surface feet per minute (roughly 24 m/min).[6]

Table 3: Recommended Drilling Parameters for **E235/S235JR** using HSS Drills

Drill Diameter (mm)	Cutting Speed (m/min)	Feed Rate (mm/rev)
3 - 6	20 - 25	0.05 - 0.10
6 - 12	20 - 25	0.10 - 0.20
12 - 20	20 - 25	0.20 - 0.30
> 20	20 - 25	0.30 - 0.40

For solid carbide drills, the cutting speed can typically be increased by 50-100%.

Milling

The selection of milling parameters is highly dependent on the specific operation (e.g., face milling, end milling, slotting) and the diameter of the cutting tool. Carbide end mills are recommended for their performance and tool life.

Table 4: Recommended Milling Parameters for **E235/S235JR**

Operation	Cutting Speed (m/min)	Feed per Tooth (mm/tooth)	Axial Depth of Cut (mm)	Radial Depth of Cut (% of Diameter)	Cutting Tool
Face Milling	100 - 160	0.10 - 0.25	1.0 - 3.0	70 - 90	Coated Carbide Inserts
End Milling (Roughing)	80 - 120	0.08 - 0.20	Up to 1.5 x Diameter	10 - 30	Solid Carbide End Mill
End Milling (Finishing)	120 - 180	0.05 - 0.10	Up to 1.5 x Diameter	5 - 15	Solid Carbide End Mill

One study noted successful milling of S235JR with a 5 mm diameter cutter at a rotational speed of 6000 rpm and a feed rate of 800 mm/min.[7]

Coolant and Lubrication

The use of a suitable cutting fluid is crucial for heat dissipation, chip evacuation, and lubrication, leading to improved tool life and surface finish.

Coolant Selection

For machining **E235**, a water-soluble or semi-synthetic coolant is recommended.[8] These coolants offer a good balance of cooling and lubricating properties.

- **General Machining:** A semi-synthetic coolant, such as QualiChem XTREME CUT 251C, is a versatile option suitable for a range of operations.[8]
- **High-Speed Operations:** For operations with high cutting speeds that generate significant heat, a water-based coolant with excellent cooling properties is ideal.[5]

Coolant Application Protocol

- **Preparation:** Mix the coolant concentrate with water to the recommended concentration. For general milling, a starting concentration of 5% (a 20:1 water-to-coolant ratio) is advisable.[8] The concentration can be adjusted within a 4-12% range depending on the severity of the operation.[8]
- **Delivery:** Employ a flood coolant system to ensure a continuous and ample supply of cutting fluid to the cutting zone. This method is effective for both heat removal and chip flushing.[8]
- **Monitoring:** Regularly monitor the coolant concentration using a refractometer to maintain its effectiveness.
- **Maintenance:** For machines that may be idle for extended periods, the use of an oil skimmer is recommended to remove tramp oil and prevent bacterial growth, thereby extending the coolant's life.[8]

Experimental Protocols

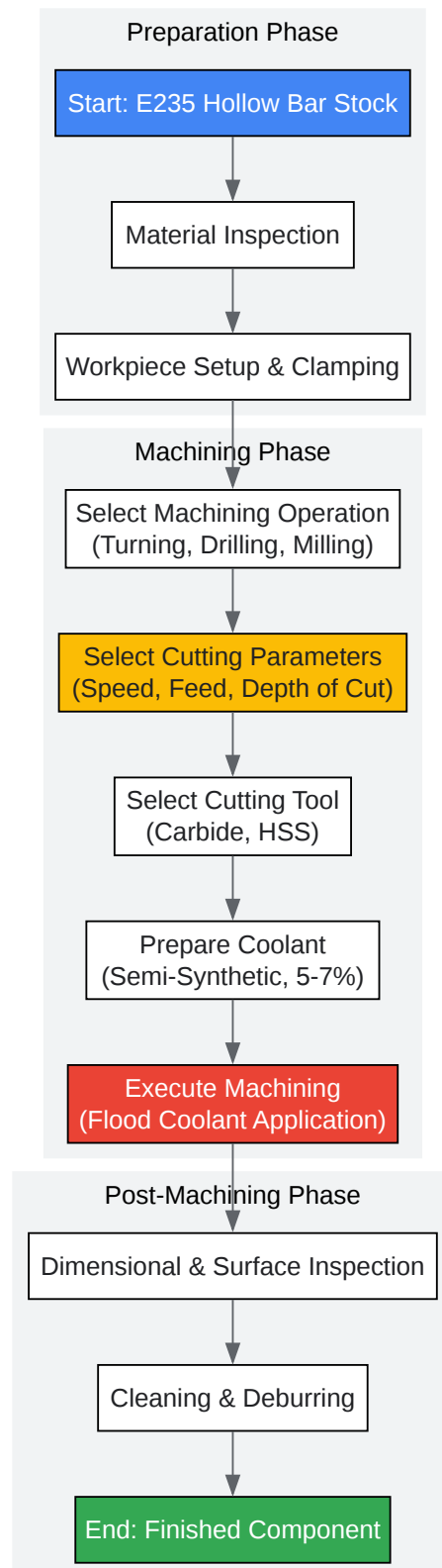
Protocol for Turning a 50 mm Diameter E235 Hollow Bar

- **Workpiece Preparation:** Securely clamp the **E235** seamless hollow bar in the lathe chuck. Ensure minimal runout.
- **Tool Selection:** Mount a coated carbide turning insert (ISO P-grade) suitable for medium machining of steel.
- **Machine Setup:**
 - Set the initial cutting speed to 100 m/min.
 - Set the feed rate to 0.25 mm/rev for roughing.
 - Set the depth of cut to 2.0 mm.
- **Coolant System:**
 - Prepare a semi-synthetic coolant solution at a 7% concentration.
 - Engage the flood coolant system, directing the flow at the point of contact between the cutting tool and the workpiece.
- **Machining Operation:**
 - Initiate the turning operation, monitoring chip formation and surface finish.
 - Listen for any unusual noises or vibrations that may indicate suboptimal cutting conditions.
- **Optimization:**
 - For subsequent passes, adjust the cutting speed and feed rate within the recommended ranges (Table 2) to optimize for the desired surface finish and tool life.
 - For finishing cuts, increase the cutting speed and decrease the feed rate and depth of cut.
- **Post-Machining:**
 - Thoroughly clean the machined part to remove any residual coolant and chips.

- Inspect the part for dimensional accuracy and surface roughness.

Visualization

Logical Workflow for Machining E235 Hollow Bars



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Caption: Logical workflow for machining **E235** seamless hollow bars.

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